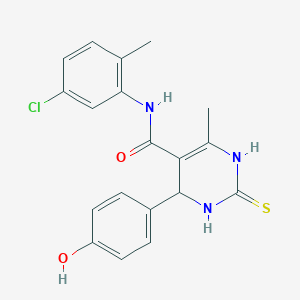![molecular formula C14H15ClFNO B5178767 N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5178767.png)
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a tool for studying the endocannabinoid system. CFM-2 is a synthetic compound that acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide works by selectively inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, improving memory and learning, and reducing anxiety and depression. These effects are thought to be mediated by the increased levels of endocannabinoids produced by this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide is its selectivity for FAAH, which allows for precise control over the levels of endocannabinoids in the body. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide and its applications. One area of interest is the development of new and more selective FAAH inhibitors that can be used to study the endocannabinoid system in greater detail. Additionally, this compound and other FAAH inhibitors may have potential therapeutic applications for a range of conditions, including pain, inflammation, and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2-cyclohexen-1-one to form an intermediate product, which is then reacted with 2-(2-oxo-3-oxetanyl)benzoic acid to produce this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Specifically, this compound has been shown to increase levels of endocannabinoids in the body by inhibiting FAAH, leading to a range of potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c15-12-7-10(3-4-13(12)16)17-14(18)11-6-8-1-2-9(11)5-8/h3-4,7-9,11H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTDNCVTPKVCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)
![1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5178687.png)
![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5178693.png)
![2-cyclopropyl-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5178697.png)

![4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5178711.png)
![4-{3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-methyl-1-naphthyl)methyl]-2-triazen-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5178713.png)
![ethyl 4-{[4-(6-quinolinylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5178721.png)
![2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178731.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5178735.png)
![5-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]-2-chlorobenzoic acid](/img/structure/B5178741.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178770.png)
![7-(4-cyclohexyl-1-piperazinyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5178771.png)
![3-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5178773.png)
